1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
描述
Historical Background and Discovery
The development of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil emerged from the broader historical context of fluorinated nucleoside research that began in the early 1960s. The foundation for this compound class was established in 1961 when Codington and colleagues synthesized the first 2'-fluoro nucleoside, specifically 2'-deoxy-2'-fluorouridine. This pioneering work demonstrated that fluorine substitution at the 2'-position of nucleosides could confer enhanced stability against nuclease degradation while maintaining biological activity.
The specific synthesis and characterization of this compound built upon decades of research into arabinofuranosyl nucleosides and fluorinated analogues. Early investigations into 2'-deoxy-2'-substituted uridines, including fluorinated variants, were conducted using advanced nuclear magnetic resonance spectroscopy techniques to understand their conformational properties and stereochemical characteristics. These studies revealed that the introduction of fluorine at the 2'-position significantly altered the stereoelectronic properties of the sugar moiety, fixing the conformation of the nucleoside in ways that could enhance biological activity.
The compound's development was further advanced through systematic structure-activity relationship studies that explored the effects of various substituents on the 2'-carbon atom of nucleic acids. Researchers recognized that fluorine, having the same number of electrons in the outermost layer as hydroxyl groups and similar size to hydrogen atoms, could serve as an effective pharmacophore bioisostere. This understanding led to the strategic design of this compound as a compound that could exploit the unique properties of fluorine substitution while maintaining the essential structural features required for nucleoside recognition and metabolism.
属性
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWFOZZIZEEKJ-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219192 | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-94-0 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69123-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-fluoro-5-ethylarabinosyluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fluoro-5-ethylarabinosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7386OMP29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶的合成涉及多个步骤。 一种常见的方法包括 2,6-二氯嘌呤与 2-脱氧-2-氟-1,3,5-三-O-苯甲酰基-β-D-阿拉伯呋喃糖或 2-脱氧-2-氟-3,5-二-O-苯甲酰基-β-D-阿拉伯呋喃糖基溴化物缩合 。反应条件通常涉及在非质子溶剂(如二甲基甲酰胺)中使用氢化钠等碱。 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,可能包括额外的纯化步骤以确保高纯度 .
化学反应分析
1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶经历几种类型的化学反应:
磷酸化: 它在细胞内被胸腺嘧啶激酶磷酸化为其单磷酸酯形式.
甲基化: 单磷酸酯形式进一步被胸腺嘧啶合成酶甲基化形成 1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基) 5-甲基尿嘧啶单磷酸酯.
整合到 DNA 中: 该化合物可以整合到 DNA 中,导致 DNA 合成抑制和细胞凋亡诱导.
这些反应中使用的常见试剂包括胸腺嘧啶激酶和胸腺嘧啶合成酶。 形成的主要产物是单磷酸酯和甲基化的单磷酸酯衍生物 .
科学研究应用
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a deoxyuridine prodrug with potential antineoplastic activity . Research indicates that tumors with high thymidylate synthase (TS) expression may be more sensitive to prodrugs like FAU, which are activated by TS .
Scientific Research Applications
FAU as a Therapeutic Agent
FAU has been investigated as a therapeutic agent in cancers where the response to 5-fluorouracil is associated with low expression of thymidylate synthase . It is considered that tumors with high TS activity, which are typically resistant to TS inhibitors, may benefit from FAU treatment .
In Vitro and In Vivo Studies: Studies have shown that FAU is incorporated into DNA, supporting its clinical evaluation as a therapeutic agent for tumors with high thymidylate synthase concentrations that are less likely to respond to 5-fluorouracil treatment .
FAU as a PET Probe
FAU can be synthesized into radiochemical forms such as [18F]-FAU to be used as a diagnostic probe in positron emission tomography (PET) imaging .
FAU Metabolism and Activation
FAU is phosphorylated intracellularly to its monophosphate form (FAUMP) by thymidine kinase . Thymidylate synthase then methylates FAUMP at the 5-position, forming 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP), which is then incorporated into DNA, leading to the inhibition of DNA synthesis and cell growth . The catalytic activity of TS is crucial for the activation of FAU and its subsequent incorporation into DNA .
Biodistribution and Radiation Dosimetry
Studies on the biodistribution and radiation estimates of 1-(2′-deoxy-2′-18F-fluoro-1-β-d-arabinofuranosyl)-5-bromouracil (18F-FBAU), a related compound, show potential as a tracer for imaging DNA synthesis . High uptake was observed in proliferating tissues such as bone marrow and small intestine, with most activity incorporated into DNA .
作用机制
1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶的作用机制涉及其整合到 DNA 中,在那里它抑制 DNA 合成。 这种抑制主要是由于该化合物能够被磷酸化和甲基化,导致形成干扰 DNA 复制的活性代谢物 。 分子靶标包括胸腺嘧啶激酶和胸腺嘧啶合成酶,它们是 DNA 合成途径中的关键酶 .
相似化合物的比较
Structural and Functional Differences
| Compound | 5-Substituent | Key Structural Features | Primary Targets |
|---|---|---|---|
| FAU | H (no substituent) | 2'-fluoro-arabinofuranosyl sugar | HSV, HBV, TS-positive cancers |
| FMAU (5-methyluracil) | CH₃ | 2'-fluoro-arabinofuranosyl sugar | HBV, HSV, EBV |
| FIAU (5-iodouracil) | I | 2'-fluoro-arabinofuranosyl sugar | HSV-1, HSV-2 |
| FEAU (5-ethyluracil) | C₂H₅ | 2'-fluoro-arabinofuranosyl sugar | HSV-1, HSV-2 |
| FIAC (5-iodocytosine) | I (cytosine base) | 2'-fluoro-arabinofuranosyl sugar | HSV-1, HSV-2, EBV |
Antiviral Potency and Selectivity
- FAU : Moderate activity against HSV and HBV (EC₅₀: 1–5 µM) but requires activation by TS for anticancer effects .
- FMAU : Highly potent against HBV (EC₅₀: 0.1 µM) and HSV, with >2000-fold selectivity over host cells .
- FIAU : Superior anti-HSV activity (EC₅₀: <0.1 µM) but severe mitochondrial toxicity due to inhibition of DNA polymerase gamma (Kᵢ: 0.015 µM) .
- FIAC : Broad-spectrum activity against HSV, EBV, and CMV but metabolizes into toxic deaminated products (e.g., FIAU) .
Pharmacokinetics and Metabolism
Toxicity Profiles
- FMAU : Dose-limiting neurotoxicity (encephalopathy at >32 mg/m²/day) .
- FIAU : Mitochondrial toxicity (inhibition of DNA polymerase gamma), leading to hepatic failure in clinical trials .
- FIAC : Toxicity linked to deaminated metabolites (e.g., FIAU) .
- FAU : Low toxicity, suitable for prolonged use in TS-targeted therapies .
生物活性
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of FAU, highlighting its mechanism of action, pharmacokinetics, and clinical implications based on recent research findings.
FAU functions primarily as a prodrug that is activated by thymidylate synthase (TS), an enzyme critical for DNA synthesis. Tumors exhibiting high levels of TS are hypothesized to be more sensitive to FAU, as it can be phosphorylated to its monophosphate form (FAUMP) and subsequently methylated to form 5-methyluracil monophosphate (FMAUMP). This metabolic conversion allows for the incorporation of FAU into DNA, effectively disrupting cellular replication and leading to cytotoxic effects.
Pharmacokinetics
Research indicates that FAU displays favorable pharmacokinetic properties, including enhanced stability in serum and whole blood compared to its non-fluorinated counterparts. A study demonstrated that the uptake of FAU in human glioma cells was significantly higher than that of other nucleoside analogues, suggesting its potential efficacy in targeting cancer cells more effectively .
Table 1: Comparative Uptake of FAU vs. Other Nucleoside Analogues
| Compound | Uptake in D-247 MG Cells (kBq/mL) | Stability in Serum |
|---|---|---|
| FAU | 20-fold higher than IUdR | Higher |
| 5-[211At]astato-2'-deoxyuridine (AUdR) | Similar to FAAU | Moderate |
| [125I]IUdR | Baseline | Lower |
Case Study: Colorectal Cancer Xenografts
In a notable study involving human colorectal cancer xenografts, both [3H]-FAU and [18F]-FAU were administered to mice with varying levels of TS expression. The results indicated that the incorporation of radioactivity from [3H]-FAU into DNA was approximately two-fold higher in tumors with high TS activity compared to those with low TS activity. Additionally, PET imaging revealed that tumor uptake of [18F]-FAU continued to increase over time, contrasting with skeletal muscle uptake which plateaued earlier .
Clinical Implications
The differential uptake and incorporation rates suggest that FAU could serve as a valuable diagnostic tool for identifying tumors likely to respond to TS inhibitors. Furthermore, its potential as a therapeutic agent is underscored by its ability to target tumors resistant to traditional chemotherapeutics like 5-fluorouracil.
常见问题
Q. What is the synthetic methodology for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU), and how does it differ from its 5-substituted derivatives?
The synthesis typically involves coupling a fluorinated arabinofuranose precursor with a silylated pyrimidine base. For example, 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose is reacted with trimethylsilylated uracil derivatives under catalysis by trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by deprotection with sodium methoxide to yield the β-anomer . Modifications at the 5-position (e.g., iodine or methyl groups) require additional steps, such as iodination of the base precursor or direct condensation with pre-modified pyrimidines .
Q. What is the mechanism of action of FAU in cancer research, and how does it interact with thymidylate synthase (TS)?
FAU acts as a prodrug, requiring phosphorylation and subsequent conversion by TS into its active metabolite, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU), which incorporates into DNA, inhibiting replication. Tumors with high TS expression show greater FAU activation, making it a candidate for both therapy and PET imaging of TS activity .
Q. How can researchers quantify FAU and its metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves protein precipitation with acetonitrile, followed by separation using a C18 column and detection via multiple reaction monitoring (MRM). Accuracy and precision for FAU and FMAU in human plasma are maintained at <15% CV, with a linear range of 1–500 ng/mL .
Advanced Research Questions
Q. How can researchers optimize 18F-labeling of FAU for positron emission tomography (PET) imaging?
Automated radiosynthesizers (e.g., ELIXYS) streamline 18F incorporation. Key steps include:
- Nucleophilic fluorination of a precursor (e.g., 2-deoxy-2-trifluoromethanesulfonyl-β-D-arabinofuranose) with [18F]fluoride.
- TMSOTf-catalyzed coupling with silylated pyrimidines.
- Deprotection under mild basic conditions to minimize anomerization.
Radiochemical purity (>97%) is achieved via semi-preparative HPLC, with specific activity >50 GBq/μmol .
Q. What experimental strategies address low anomeric purity in FAU synthesis?
Anomer separation is challenging due to similar physicochemical properties. Solutions include:
Q. How does FAU’s metabolic activation differ between in vitro and in vivo models?
In vitro, FAU is rapidly phosphorylated by thymidine kinase and converted to FMAU by TS. In vivo, plasma thymidine competes with FAU uptake, reducing DNA incorporation efficiency. Co-administration of thymidine phosphorylase inhibitors (e.g., tipiracil) enhances FAU bioavailability in xenograft models .
Q. What structural modifications improve FAU’s antiviral efficacy against herpes simplex virus (HSV)?
Substitution at the 5-position of the uracil ring significantly impacts activity. For example:
- 5-Iodo-FAU (FIAU) shows 99.5% suppression of HSV-1 replication at 0.1 μg/mL.
- 5-Methyl-FAU (FMAU) exhibits lower cytotoxicity in L5178Y cells compared to FIAU .
Q. How can solubility challenges of FAU in aqueous buffers be mitigated for in vitro studies?
FAU is highly soluble in DMSO (≥46.7 mg/mL) but precipitates in aqueous media. Strategies include:
- Preparing stock solutions in DMSO with final concentrations ≤1% in cell culture.
- Using cyclodextrin-based solubilizers (e.g., HP-β-CD) to stabilize FAU in PBS .
Methodological Considerations
Q. How do researchers distinguish FAU from FMAU in DNA incorporation assays?
- Radiolabeled [3H]-FAU is administered, and DNA is extracted, hydrolyzed, and analyzed via HPLC with radiometric detection. FMAU incorporation is confirmed by co-elution with a synthetic standard .
- For PET studies, [18F]-FAU uptake in tumors is quantified using compartmental modeling (e.g., two-tissue model) to differentiate free FAU from FMAU-DNA adducts .
Q. What validation parameters are critical for FAU/FMAU LC-MS/MS assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
